molecular formula C22H23ClF2N4O5 B1665813 Atecegatran metoxil CAS No. 433937-93-0

Atecegatran metoxil

Cat. No.: B1665813
CAS No.: 433937-93-0
M. Wt: 496.9 g/mol
InChI Key: XSNMGLZVFNDDPW-ZWKOTPCHSA-N
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Description

Atecegatran metoxil is an investigational small molecule that has been studied for its potential use as an anticoagulant. It is a prodrug that is converted in vivo to a selective and reversible direct thrombin inhibitor. This compound has been explored in clinical trials for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atecegatran metoxil involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to introduce the necessary pharmacophores. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Atecegatran metoxil undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Atecegatran metoxil has been studied extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an anticoagulant for the prevention of thromboembolic disorders. It has been evaluated in clinical trials for its efficacy in preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation .

In addition to its medical applications, this compound has been used in basic science research to study the mechanisms of thrombin inhibition and the pharmacokinetics of prodrugs. It has also been explored for its potential use in other thromboembolic conditions and as a tool compound in drug discovery .

Mechanism of Action

Atecegatran metoxil is a prodrug that is converted in vivo to AR-H067637, a selective and reversible direct thrombin inhibitor. Thrombin is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of blood clots. By inhibiting thrombin, this compound effectively prevents the formation of blood clots, thereby reducing the risk of thromboembolic events .

Comparison with Similar Compounds

Atecegatran metoxil is similar to other direct thrombin inhibitors, such as dabigatran and argatroban. it is unique in its prodrug form, which allows for oral administration and improved pharmacokinetic properties. Unlike some other direct thrombin inhibitors, this compound is designed to be converted to its active form in the body, providing a controlled and sustained anticoagulant effect .

List of Similar Compounds

  • Dabigatran
  • Argatroban
  • Bivalirudin
  • Lepirudin

These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, routes of administration, and specific clinical applications.

Properties

IUPAC Name

(2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClF2N4O5/c1-33-28-19(26)13-4-2-12(3-5-13)11-27-20(31)17-6-7-29(17)21(32)18(30)14-8-15(23)10-16(9-14)34-22(24)25/h2-5,8-10,17-18,22,30H,6-7,11H2,1H3,(H2,26,28)(H,27,31)/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNMGLZVFNDDPW-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=C(C=C1)CNC(=O)C2CCN2C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CC=C(C=C1)CNC(=O)[C@@H]2CCN2C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433937-93-0
Record name Atecegatran metoxil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433937930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atecegatran metoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATECEGATRAN METOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GU1D587JV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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